molecular formula C18H29NO B4892904 1-[6-(2,6-dimethylphenoxy)hexyl]pyrrolidine

1-[6-(2,6-dimethylphenoxy)hexyl]pyrrolidine

Cat. No. B4892904
M. Wt: 275.4 g/mol
InChI Key: NAKFCKLXHBNAOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-(2,6-dimethylphenoxy)hexyl]pyrrolidine, commonly known as DMHP, is a synthetic compound that belongs to the class of pyrrolidine derivatives. It was first synthesized in the 1970s and has been studied extensively for its potential use in scientific research.

Mechanism of Action

DMHP's mechanism of action is not fully understood, but it is believed to act as a sigma-1 receptor agonist, which means that it enhances the activity of the receptor. This leads to a wide range of effects on cellular processes, including increased neurotransmitter release, altered ion channel activity, and changes in gene expression.
Biochemical and Physiological Effects
DMHP has been shown to have a wide range of biochemical and physiological effects, including increased dopamine release, enhanced cognitive function, and decreased anxiety. It has also been shown to have neuroprotective effects, which could make it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMHP in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in cellular processes. However, one limitation of using DMHP is that it is a synthetic compound, which means that it may not accurately reflect the effects of naturally occurring compounds in the body.

Future Directions

There are several potential future directions for research on DMHP, including:
1. Further studies on its mechanism of action, particularly its effects on gene expression and protein synthesis.
2. Development of more selective sigma-1 receptor agonists that could be used as potential therapeutic agents for neurodegenerative diseases.
3. Exploration of the potential use of DMHP in combination with other compounds to enhance its effects on cognitive function and neuroprotection.
4. Investigation of the potential use of DMHP in animal models of neurodegenerative diseases to determine its efficacy as a therapeutic agent.
Conclusion
In conclusion, DMHP is a synthetic compound that has been extensively studied for its potential use in scientific research. It has a high affinity for the sigma-1 receptor and has been shown to have a wide range of biochemical and physiological effects. While there are limitations to its use, DMHP has the potential to be a useful tool for studying the role of the sigma-1 receptor in cellular processes and could have therapeutic applications in the treatment of neurodegenerative diseases.

Synthesis Methods

DMHP is synthesized through a multi-step process that involves the reaction of 2,6-dimethylphenol with 1-bromohexane, followed by the reaction of the resulting product with pyrrolidine. The final product is purified through a series of distillations and recrystallizations to obtain a high-purity compound suitable for research purposes.

Scientific Research Applications

DMHP has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in a wide range of cellular processes, including neurotransmitter release, ion channel regulation, and cell survival.

properties

IUPAC Name

1-[6-(2,6-dimethylphenoxy)hexyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c1-16-10-9-11-17(2)18(16)20-15-8-4-3-5-12-19-13-6-7-14-19/h9-11H,3-8,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKFCKLXHBNAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(2,6-Dimethylphenoxy)hexyl]pyrrolidine

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